

A Technical Guide to the Synthesis and Isotopic Purity of Ribavirin-13C5

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Compound of Interest

Compound Name: Ribavirin-13C5

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and isotopic purity of **Ribavirin-13C5**, a critical internal standard for the quantification of the antiviral drug Ribavirin. While specific proprietary synthesis protocols are not publicly available, this guide outlines a plausible chemo-enzymatic synthesis approach based on established methodologies for isotopically labeled nucleosides. It also details the analytical methods used to determine isotopic purity, ensuring its suitability for sensitive applications in research and drug development.

Introduction to Ribavirin and its Isotopically Labeled Analog

Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. [1] Its clinical applications include the treatment of Hepatitis C, Respiratory Syncytial Virus (RSV), and certain viral hemorrhagic fevers. Accurate quantification of Ribavirin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.

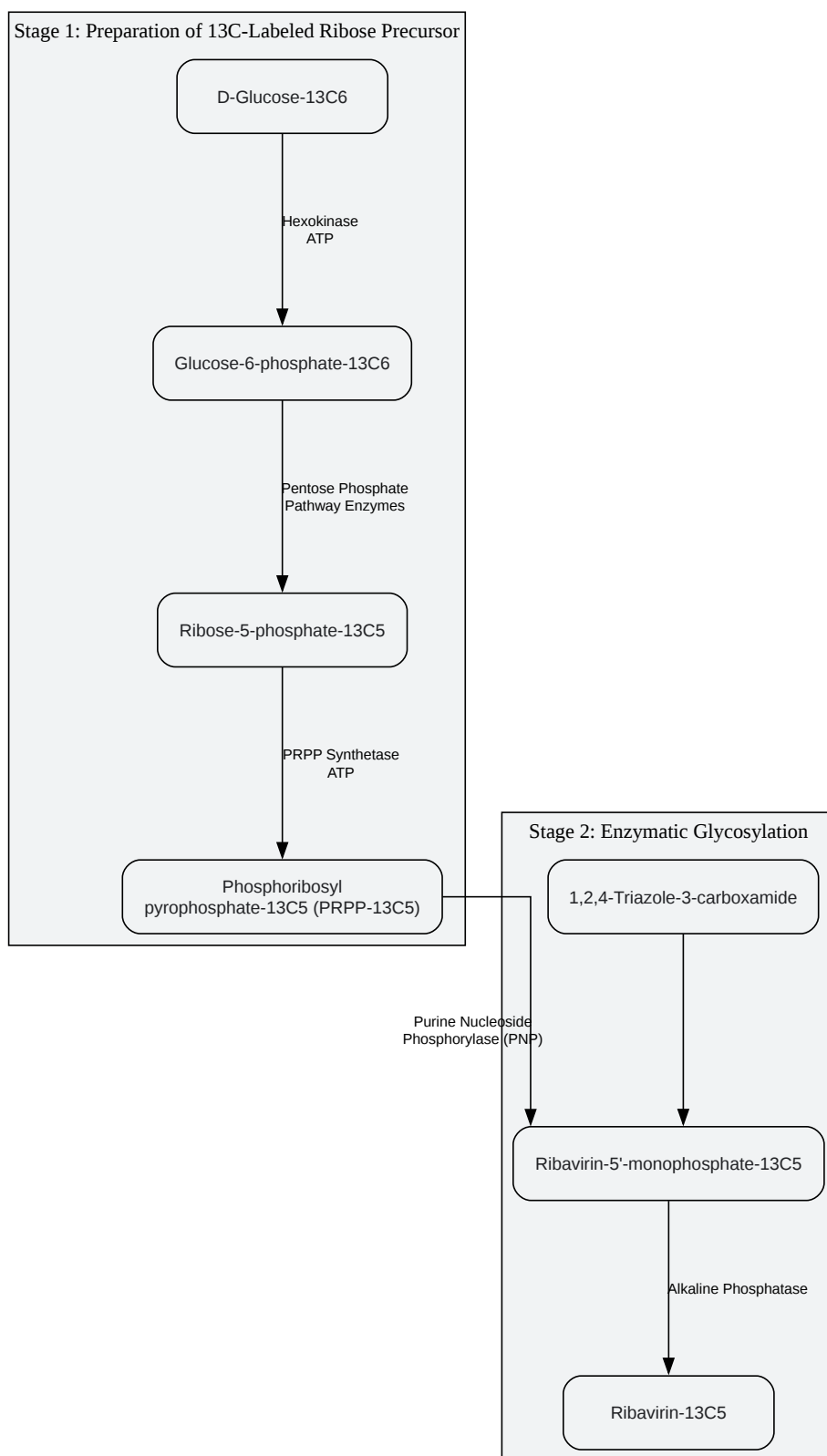
Ribavirin-13C5 is a stable isotope-labeled version of Ribavirin where the five carbon atoms of the ribofuranose moiety are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [2][3][4] Its chemical formula is $C_3[^{13}C]_5H_{12}N_4O_5$, and it has a molecular weight of approximately 249.17 g/mol. [5]

Synthesis of Ribavirin-13C5: A Chemo-Enzymatic Approach

The synthesis of **Ribavirin-13C5** involves the coupling of a 13C-labeled ribose precursor with the triazole carboxamide base. While various chemical and enzymatic methods exist for nucleoside synthesis, a chemo-enzymatic approach offers high efficiency and stereoselectivity. [\[6\]](#)

Overall Synthesis Workflow

The proposed synthesis pathway involves two main stages: the preparation of the 13C-labeled ribose precursor and the subsequent enzymatic glycosylation to form **Ribavirin-13C5**.



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Caption: Proposed chemo-enzymatic synthesis workflow for **Ribavirin-¹³C₅**.

Experimental Protocols

2.2.1. Stage 1: Preparation of ¹³C-Labeled Phosphoribosyl Pyrophosphate (PRPP-¹³C5)

This stage focuses on the enzymatic conversion of commercially available D-Glucose-¹³C6 into the key ribose donor, PRPP-¹³C5.

Step	Procedure	Reagents & Conditions
1	Phosphorylation of D-Glucose- ¹³ C6	D-Glucose- ¹³ C6, ATP, Hexokinase, MgCl ₂ , Tris-HCl buffer (pH 7.5), 37°C.
2	Conversion to Ribose-5-phosphate- ¹³ C5	Glucose-6-phosphate- ¹³ C6, NADP ⁺ , Glucose-6-phosphate dehydrogenase, 6-Phosphogluconolactonase, 6-Phosphogluconate dehydrogenase, Phosphopentose isomerase, Phosphopentose epimerase, Tris-HCl buffer (pH 7.5), 37°C.
3	Synthesis of PRPP- ¹³ C5	Ribose-5-phosphate- ¹³ C5, ATP, PRPP synthetase, MgCl ₂ , Potassium phosphate buffer (pH 7.5), 37°C.

2.2.2. Stage 2: Enzymatic Glycosylation and Deprotection

This stage involves the coupling of PRPP-¹³C5 with 1,2,4-triazole-3-carboxamide (TCA) catalyzed by Purine Nucleoside Phosphorylase (PNP), followed by dephosphorylation.

Step	Procedure	Reagents & Conditions
1	Glycosylation	PRPP-13C5, 1,2,4-Triazole-3-carboxamide, Purine Nucleoside Phosphorylase (PNP), Phosphate buffer (pH 7.0), 37°C.
2	Dephosphorylation	Ribavirin-5'-monophosphate-13C5, Alkaline phosphatase, Tris-HCl buffer (pH 8.5), 37°C.
3	Purification	The final product, Ribavirin-13C5, is purified using reverse-phase high-performance liquid chromatography (HPLC).

Isotopic Purity Assessment

The isotopic purity of **Ribavirin-13C5** is paramount for its function as an internal standard. The primary analytical techniques for this assessment are Mass Spectrometry and 13C NMR.

Mass Spectrometry

Mass spectrometry is used to determine the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) can distinguish between the desired 13C5-labeled compound and any unlabeled or partially labeled species.

Experimental Protocol: LC-MS/MS Analysis

Parameter	Specification
Chromatography	
Column	Hypercarb analytical column
Mobile Phase	Gradient elution with acetonitrile and 0.1% (v/v) formic acid in 5 mM ammonium acetate
Flow Rate	0.6 mL/min
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Ribavirin: m/z 245 -> 113; Ribavirin-13C5: m/z 250 -> 118

The relative abundance of the ion at m/z 250 compared to any residual unlabeled Ribavirin at m/z 245 is used to calculate the isotopic enrichment.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides detailed structural information and confirms the position of the ¹³C labels. The spectrum of **Ribavirin-13C5** will show strong signals for the five ribose carbons, with chemical shifts and coupling constants consistent with the labeled structure. The absence of significant signals at the chemical shifts corresponding to the natural abundance ¹³C in an unlabeled Ribavirin sample confirms high isotopic purity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for synthesized **Ribavirin-13C5**.

Table 1: Physicochemical Properties of **Ribavirin-13C5**

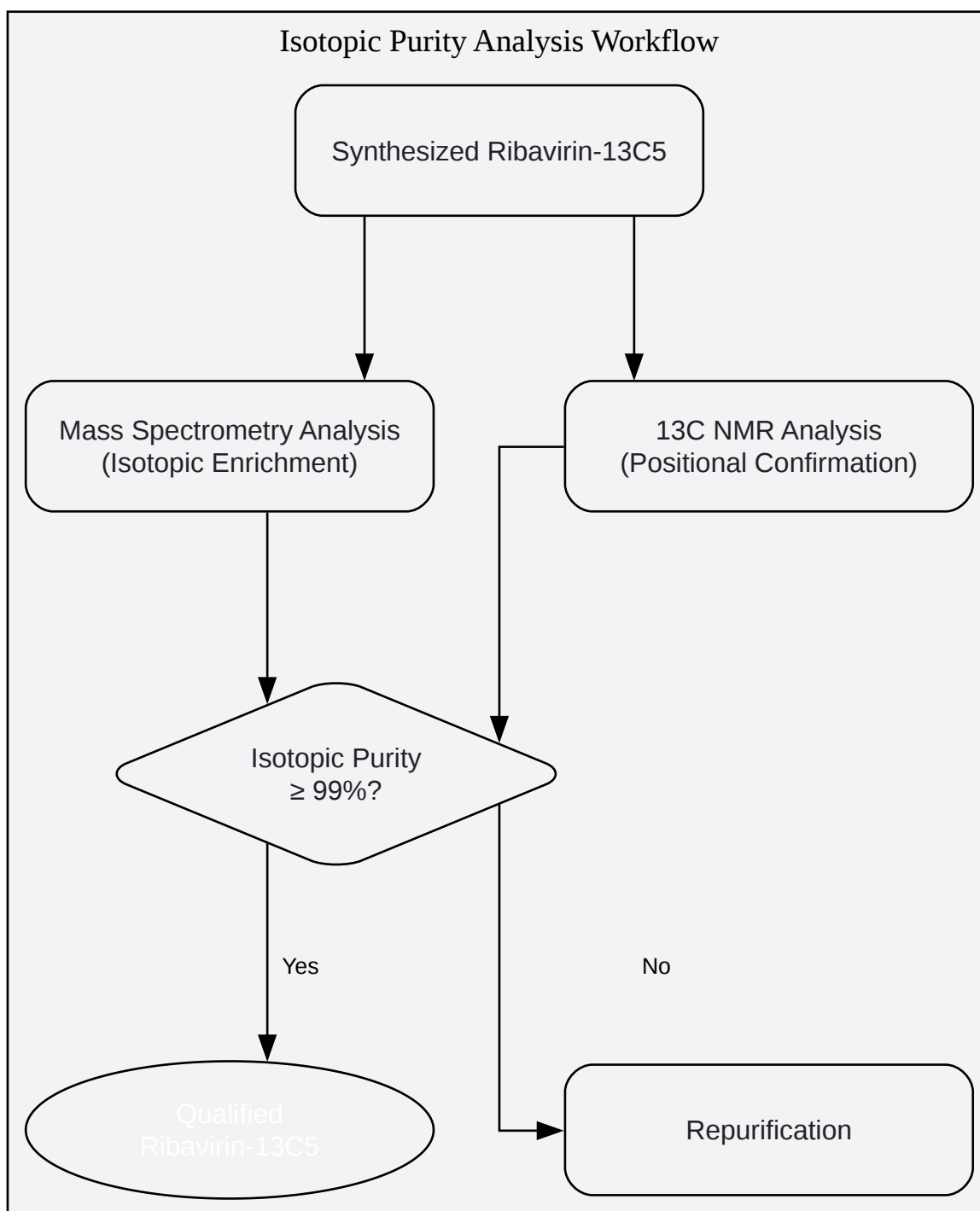
Property	Value
CAS Number	1646818-35-0[2]
Molecular Formula	C ₃ [¹³ C] ₅ H ₁₂ N ₄ O ₅ [2]
Molecular Weight	~249.17 g/mol [5]
Appearance	White to off-white solid
Solubility	Slightly soluble in water and DMSO[2]

Table 2: Expected Isotopic Purity Data

Analytical Method	Parameter	Specification
Mass Spectrometry	Isotopic Enrichment	≥ 99%
Mass Spectrometry	Chemical Purity (by LC-MS)	≥ 98%
¹³ C NMR	Positional Identity of Labels	Confirmed at all 5 ribose carbons

Logical Relationships in Isotopic Purity Analysis

The determination of isotopic purity follows a logical workflow to ensure the quality of the final product.



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Caption: Logical workflow for the analysis of **Ribavirin-13C5** isotopic purity.

Conclusion

The synthesis and rigorous quality control of **Ribavirin-13C5** are essential for its role as a reliable internal standard in bioanalytical and pharmaceutical research. The chemo-enzymatic approach outlined in this guide provides a high-yield and stereospecific pathway to this critical reagent. The subsequent analytical verification by mass spectrometry and NMR spectroscopy ensures the high isotopic purity required for accurate and precise quantification of Ribavirin. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and analysis.

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